1-CYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROPAN-2-YL)UREA
Overview
Description
1-CYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROPAN-2-YL)UREA is a complex organic compound featuring a cyclohexyl group, a dimethoxyphenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 1-CYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROPAN-2-YL)UREA typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the dimethoxyphenyl group: This step involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Incorporation of the cyclohexyl group: This can be done through a nucleophilic substitution reaction where a cyclohexylamine is reacted with an appropriate electrophile.
Final assembly: The final step involves the formation of the urea linkage, typically by reacting an isocyanate with an amine.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity of the final product.
Chemical Reactions Analysis
1-CYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROPAN-2-YL)UREA can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction can be achieved using hydride donors such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxadiazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-CYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROPAN-2-YL)UREA has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Due to its unique structure, it can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROPAN-2-YL)UREA involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The dimethoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the cyclohexyl group can provide steric hindrance, influencing the compound’s overall activity.
Comparison with Similar Compounds
1-CYCLOHEXYL-3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROPAN-2-YL)UREA can be compared with other similar compounds, such as:
1-CYCLOHEXYL-3-(2,4-DIMETHOXYPHENYL)-1-(2-HYDROXYETHYL)UREA: This compound has a similar structure but with a hydroxyethyl group instead of the oxadiazole ring.
1-CYCLOHEXYL-3-(3,4-DIMETHYLBENZYL)UREA: This compound features a dimethylbenzyl group instead of the dimethoxyphenyl group.
The uniqueness of this compound lies in its combination of the oxadiazole ring and the dimethoxyphenyl group, which can provide distinct chemical and biological properties.
Properties
IUPAC Name |
3-cyclohexyl-1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4/c1-14(2)25(21(26)22-16-8-6-5-7-9-16)13-19-23-20(24-29-19)15-10-11-17(27-3)18(12-15)28-4/h10-12,14,16H,5-9,13H2,1-4H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQHKXCDXDFTBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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